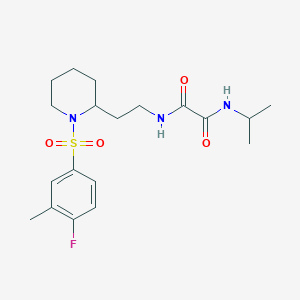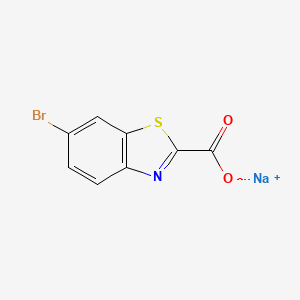![molecular formula C15H15N3O3 B2668960 (2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide CAS No. 2097939-62-1](/img/structure/B2668960.png)
(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2-oxo-1,2-dihydroquinoline . Quinolin-2 (1 H )-one is an aza-heterocyclic compound that consists of a fused benzene ring and a 2 (1 H )-pyridone moiety . It’s notable for its presence in natural compounds and its broad applications in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of similar compounds, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, has been achieved using a triethylamine-mediated O -acylation reaction between 8-hydroxyquinolin-2 (1 H )-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis
The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties .Chemical Reactions Analysis
The tautomerism between 2-quinolone and hydroxyquinoline has been studied using spectroscopic and computational methods . It was found that 2-quinolone is the predominant tautomer in both a nonaqueous phase liquid and a solid state due to its high hydrogen-bonded dimeric stabilization .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Lewis Acid-Catalyzed Cyclization : An efficient route to 1-formyl-1,2-dihydroquinolines is described, utilizing BF3-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, which can be feasibly prepared from N-(o-acylphenyl)formamides. This method highlights a synthetic strategy relevant to the compound by demonstrating the versatility of dihydroquinoline derivatives in organic synthesis (Kobayashi et al., 1995).
Ring-Closing Metathesis : The sequential N-acylamide methylenation followed by enamide ring-closing metathesis provides a synthetic entry to the 1,4-dihydroquinoline nucleus, indicating a pathway that might be applicable for synthesizing structures related to "(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide" (Bennasar et al., 2005).
Chemical Properties and Reactions
Asymmetric Synthesis : The use of chiral formamidines affixed to variously substituted tetrahydroisoquinolines allows asymmetric C-C bond-forming reactions to occur, leading to a wide variety of (S)-1-alkyl-1,2,3,4-tetrahydroisoquinolines constructed in >90% enantiomeric excess. This demonstrates the compound's potential as a precursor in asymmetric synthesis, providing a pathway to a diverse range of alkaloids (Meyers et al., 1988).
Diastereoselective Reduction : The diastereoselective reduction of enamides derived from 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline with hydrogen over a platinum catalyst affords diastereomeric mixtures enriched in the (1R)-isomer. This property could be useful in the selective synthesis of diastereomers for compounds similar to "this compound" (Maclean et al., 1992).
Mecanismo De Acción
While the specific mechanism of action for “(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide” is not available, similar compounds have shown promising and effective structures for inhibition of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
Propiedades
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-16-13(19)7-4-8-17-15(21)11-9-14(20)18-12-6-3-2-5-10(11)12/h2-7,9H,8H2,1H3,(H,16,19)(H,17,21)(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWFKBFGUFMCSS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2668880.png)
![2-(5-(hydroxymethyl)-2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-methylacetamide](/img/structure/B2668882.png)

![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2668885.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2668887.png)
![Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2668890.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)
![5-[(3,4-Dichlorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2668900.png)